4-Chloro-2-fluorobenzaldehyde
Overview
Description
4-Chloro-2-fluorobenzaldehyde is a useful research compound. Its molecular formula is C7H4ClFO and its molecular weight is 158.56 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Antioxidant Derivatives
4-Chloro-2-fluorobenzaldehyde has been utilized in the synthesis of thiazolidin-4-one derivatives, which exhibit promising antioxidant activity. This synthesis involves the reaction of 4-fluorobenzaldehyde with chloroacetonitrile and acrylonitrile, leading to compounds with potential biological applications (El Nezhawy et al., 2009).
Fluorination Methods and Derivatives
Research has shown that this compound can be synthesized from its chloro derivatives through fluorination methods, yielding various fluorobenzaldehyde derivatives. These methods are essential for producing intermediates for further chemical synthesis, reflecting the compound's significance in organic chemistry (Yoshida & Kimura, 1988). An improved practical synthesis has also been developed, emphasizing the efficiency and scalability of the process for producing 4-fluorobenzaldehyde, showcasing the advancements in halogen-exchange fluorination reactions (Yoshida & Kimura, 1989).
Structural and Spectroscopic Studies
The structural and vibrational properties of derivatives of this compound have been extensively studied, providing insights into their molecular structure and hydrogen bonding capabilities. Such studies are fundamental for understanding the physicochemical properties of these compounds and their potential applications in various fields, including materials science and molecular electronics (Ribeiro-Claro et al., 2002).
Applications in Polymer Science
The compound has found applications in the synthesis of fluorinated microporous polyaminals, demonstrating the ability to tailor the pore sizes and surface areas of these materials. Such polymers have shown increased CO2 adsorption capabilities, indicating their potential use in gas storage and separation technologies (Li, Zhang, & Wang, 2016).
Research on Synthesis Methods
Mechanism of Action
Target of Action
4-Chloro-2-fluorobenzaldehyde is a synthetic intermediate . It is primarily used in the synthesis of other compounds, rather than having a specific biological target of its own .
Mode of Action
The compound can undergo a halogen-exchange reaction with 4-chlorobenzaldehyde to produce 4-fluorobenzaldehyde . This reaction involves the replacement of the chlorine atom with a fluorine atom .
Biochemical Pathways
As a synthetic intermediate, this compound is involved in various chemical reactions, including the synthesis of substituted α-cyanocinnamic acid via Knoevenagel condensation reaction . It can also be used in the synthesis of 2-(2-benzimidazolyl)-3-(2-chloro-4-fluorophenyl)acrylonitrile .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant . Its lipophilicity, as indicated by Log Po/w (iLOGP), is 1.72 . These properties suggest that the compound may have good bioavailability.
Result of Action
The primary result of the action of this compound is the production of other compounds through various chemical reactions
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a refrigerator to maintain its stability . Safety data indicates that it is irritating to eyes, respiratory system, and skin . Therefore, appropriate safety measures should be taken when handling this compound.
Properties
IUPAC Name |
4-chloro-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVGYSEIWAOOIJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369284 | |
Record name | 4-Chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61072-56-8 | |
Record name | 4-Chloro-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40369284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-fluorobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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